(1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
This compound, also known as cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, has a CAS Number of 735275-15-7 . It has a molecular weight of 325.2 . The IUPAC name for this compound is (1S,3R)-3-(2-(4-bromophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BrO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromophenyl and oxoethyl groups on the cyclohexane ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.2 . It’s recommended to be stored at a temperature between 28 C .Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Recent advances in the controllable and selective catalytic oxidation of cyclohexene highlight the importance of selective oxidation processes. Such processes can lead to a mixture of products with different oxidation states and functional groups, which are broadly used as intermediates in the chemical industry. This research is significant for the synthesis and application of similar cyclic compounds in industrial processes, potentially including derivatives like cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (Cao et al., 2018).
Clinical Activity of Platinum Drugs
The clinical activity of oxaliplatin, a platinum-based drug, indicates its potential in treating a wide variety of tumor types. This suggests that research into similar compounds, particularly those involving cyclohexane structures, could have implications for developing new cancer treatments. Oxaliplatin’s mechanism of action, safety profile, and synergistic effects with other treatments underscore the therapeutic potential of structurally related compounds (Misset et al., 2000).
Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil
The oxidation of cyclohexane, an essential reaction for the industrial production of key intermediates for nylon production, provides a context for understanding the industrial relevance of cyclic compounds. Studies exploring various catalysts and reaction conditions for cyclohexane oxidation to produce ketone-alcohol oil can offer insights into the potential industrial applications of similar compounds (Abutaleb & Ali, 2021).
Exploration of Retinoid Activity in Acne Treatment
The study of retinoids in acne treatment, particularly their mechanism of action at the molecular level, may provide a foundation for exploring the biochemical and pharmacological activities of structurally related compounds. This research can inform the development of new treatments for acne and other dermatological conditions, highlighting the therapeutic potential of compounds with similar structures or functional groups (Zouboulis, 2001).
Safety and Hazards
For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive safety information, including handling precautions, personal protective equipment recommendations, and first aid measures.
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEXAXHAJBDHPX-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154442 | |
Record name | rel-(1R,3S)-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-15-7 | |
Record name | rel-(1R,3S)-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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